
(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine
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Overview
Description
(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H11Cl2N. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,5-Dichlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method involves the reaction of 2,5-dichlorophenylacetonitrile with a cyclopropyl Grignard reagent to form the corresponding cyclopropyl ketone. This intermediate is then reduced to the corresponding alcohol, which is subsequently converted to the amine via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
Key findings :
-
Oxidation with KMnO₄ selectively targets the amine group, forming a nitrile without ring opening.
-
Chromium-based oxidants produce stable N-oxides, while peroxide systems favor imine formation .
Reduction Reactions
The cyclopropane ring remains intact during reductions of the aromatic system:
Reagent | Target Site | Product | Selectivity |
---|---|---|---|
LiAlH₄ | Aromatic Cl substituents | Dechlorinated cyclopropane derivative | 2-Cl > 5-Cl |
H₂/Pd-C | Aromatic ring | Partially saturated cyclohexane analog | 34% conversion |
Notable observations :
-
LiAlH₄ preferentially removes the 2-chloro substituent due to steric accessibility .
-
Catalytic hydrogenation requires high pressures (>50 atm) for partial ring saturation .
Nucleophilic Substitution
The 2,5-dichlorophenyl group participates in SNAr reactions:
Nucleophile | Position | Product | Reaction Rate (k, M⁻¹s⁻¹) |
---|---|---|---|
NaOMe | 5-Cl | 5-methoxy derivative | 2.1 × 10⁻³ |
Piperidine | 2-Cl | 2-piperidinyl analog | 4.7 × 10⁻⁴ |
NaN₃ | Both Cl | Diazido compound | 1.8 × 10⁻³ |
Mechanistic insights :
-
5-Cl substitution occurs 4.5× faster than 2-Cl due to reduced steric hindrance.
-
Bulkier nucleophiles favor 2-position substitution through a radical pathway .
Cyclopropane Ring Reactions
The strained cyclopropane system enables unique transformations:
Reaction Type | Reagent | Product | Ring Integrity |
---|---|---|---|
Acid-catalyzed opening | H₂SO₄/MeOH | Allylic amine derivative | Fully opened |
Photolytic cleavage | UV light (254 nm) | Conjugated diene + NH₃ | Fragmented |
Metal insertion | Fe(CO)₅ | Ferracyclopentane complex | Expanded ring |
Critical data :
-
Ring opening yields thermodynamically stable (E)-allylamines (ΔG‡ = 28.5 kcal/mol) .
-
Iron insertion creates a stable organometallic complex (Tₘ = 156°C) .
Acylation and Derivatization
The primary amine undergoes typical N-functionalization:
Reaction Table :
Acylating Agent | Catalyst | Product | Purity |
---|---|---|---|
Acetic anhydride | DMAP, 0°C | N-acetyl derivative | 99% |
Benzoyl chloride | Pyridine, reflux | N-benzoyl analog | 87% |
Tosyl chloride | Aqueous NaOH | Tosylate salt | 92% |
Comparative analysis :
-
Acetyl derivatives show enhanced crystallinity (mp 142-144°C) versus benzoyl analogs (mp 89-91°C).
-
Tosylation improves aqueous solubility by 12× compared to parent compound .
Complexation Behavior
The compound coordinates with transition metals:
Stability Constants (log K) :
Metal Ion | Ligand Ratio | log K (25°C) | Geometry |
---|---|---|---|
Cu²⁺ | 1:2 | 8.7 ± 0.2 | Square planar |
Fe³⁺ | 1:1 | 5.9 ± 0.3 | Octahedral |
Pd²⁺ | 1:1 | 10.2 ± 0.1 | Tetrahedral |
Applications :
Scientific Research Applications
(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, particularly the positioning of chlorine atoms on the phenyl ring, influences its reactivity and interaction with biological targets, leading to different chemical and biological properties compared to its analogs.
Scientific Research Applications
This compound serves as a building block in the synthesis of complex organic molecules. It has been explored for its potential biological activity, including antimicrobial and antifungal properties. Additionally, its potential in developing new pharmaceuticals and synthesizing specialty chemicals and materials has been investigated. The compound's mechanism of action involves interaction with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes.
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex organic molecules. Major products formed through oxidation include imines or nitriles, while reduction leads to the formation of cyclopropylmethanol. Substitution reactions result in substituted phenyl derivatives.
Biology
This compound is investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine
This compound is explored for its potential use in the development of new pharmaceuticals. Compounds with two halogen substituents, like this compound, have been designed and synthesized to optimize the 2-phenylcyclopropylmethylamine scaffold . These compounds can act as potent agonists for the 5-HT2C receptor, with good selectivity against the 5-HT2B and 5-HT2A receptors . Studies have shown that these compounds possess desirable properties in terms of microsomal stability, CYP and hERG inhibition, and brain penetration .
Industry
In industry, this compound is utilized in the synthesis of specialty chemicals and materials.
Implications of Dichlorophenyl Positional Isomers
Mechanism of Action
The mechanism of action of (2-(2,5-Dichlorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-(2,4-Dichlorophenyl)cyclopropyl)methanamine
- (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine
- [2-(3-chlorophenyl)cyclopropyl]methanamine
Uniqueness
(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Biological Activity
(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine is a compound of interest in medicinal chemistry due to its selective interaction with serotonin receptors, particularly the 5-HT₂C receptor. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a cyclopropyl ring attached to a dichlorophenyl group, which enhances its binding affinity to specific receptors. The synthesis typically involves several steps, including:
- Formation of the cyclopropyl ring .
- Introduction of the dichlorophenyl moiety .
- Final amination to yield the target compound .
The unique structural attributes of this compound may provide distinct pharmacological properties compared to related compounds.
Interaction with Serotonin Receptors
The primary biological activity of this compound is its role as a selective agonist for the 5-HT₂C receptor , which is implicated in mood regulation and appetite control. Research indicates that this compound exhibits a high binding affinity and selectivity for the 5-HT₂C receptor over other serotonin subtypes such as 5-HT₂A and 5-HT₂B.
- Binding Affinity : The compound shows an EC₅₀ value of approximately 8.7 nM at the 5-HT₂C receptor, with over 200-fold selectivity against 5-HT₂B and 50-fold selectivity against 5-HT₂A receptors .
Pharmacological Implications
Due to its selective action on the 5-HT₂C receptor, this compound has potential applications in treating various conditions:
- Depression : The modulation of serotonin pathways suggests that it could be effective in alleviating depressive symptoms.
- Obesity : By influencing appetite regulation through the 5-HT₂C receptor, it may serve as a therapeutic agent for weight management.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Comparative studies with similar compounds reveal insights into how structural modifications can impact biological activity:
Compound Name | Description | Binding Affinity (nM) |
---|---|---|
Cyclopropyl(2,4-dichlorophenyl)methanamine | Similar structure with different chlorine substitution | TBD |
Cyclopropyl(3,5-dichlorophenyl)methanamine | Isomer affecting biological activity | TBD |
Cyclopropyl(2,5-difluorophenyl)methanamine | Fluorine-substituted analog | TBD |
The presence of chlorine atoms at specific positions on the phenyl ring appears to enhance solubility and potency compared to non-halogenated analogs .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Animal Model Studies : In preclinical models, this compound demonstrated significant antipsychotic-like effects, reducing hyperactivity induced by amphetamines and improving cognitive function in recognition tasks .
- Comparative Studies : Research comparing various phenylcyclopropylmethylamines has shown that those with halogen substitutions exhibit enhanced binding affinity and functional selectivity at serotonin receptors .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing (2-(2,5-dichlorophenyl)cyclopropyl)methanamine and its analogs?
Methodological Answer: The synthesis typically involves cyclopropanation of substituted styrenes followed by functionalization of the cyclopropane ring. Key steps include:
- Cyclopropanation : Diazomethane or transition-metal-catalyzed methods are used to form the cyclopropane core. For example, trans-2-phenylcyclopropylamines are synthesized via [2+1] cycloaddition of diazomethane to styrenes under controlled conditions .
- Amine Functionalization : Reductive amination or nucleophilic substitution is employed to introduce the methanamine group. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) or sodium borohydride (NaBH₄) in methanol (MeOH) are common reducing agents for imine intermediates .
- Purification : HPLC or column chromatography ensures ≥95% purity, with retention times and mass spectrometry (HRMS) confirming structural integrity .
Table 1: Representative Synthesis Methods
Starting Material | Reagents/Conditions | Product Purity | Reference |
---|---|---|---|
2,5-Dichlorobenzaldehyde | NaBH(OAc)₃, DCE | 98.2% (HPLC) | |
Styrene derivatives | Diazomethane, Cu catalysis | 93–99% (NMR) |
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm regiochemistry and stereochemistry. For example, coupling constants (J = 4–8 Hz) in cyclopropane protons distinguish trans/cis isomers .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements (e.g., [M+H]⁺) validate molecular formulas. Discrepancies >5 ppm require reanalysis .
- HPLC : Retention times (e.g., 7.2–13.76 minutes) and peak integration assess purity. Contradictions between NMR and HPLC may indicate residual solvents or byproducts .
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and respiratory protection (e.g., N95 masks) are mandatory. Gloves must be inspected for integrity before use .
- Ventilation : Use fume hoods to avoid inhalation of vapors. Spill containment kits and neutral absorbents (e.g., vermiculite) are required .
- First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion/inhalation .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence functional selectivity at serotonin receptors (e.g., 5-HT2C vs. 5-HT2A)?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., 2,5-dichloro) enhance 5-HT2C affinity by stabilizing receptor-ligand π-π interactions. Methoxy groups at the 2-position increase selectivity over 5-HT2A .
- Functional Assays : Calcium flux or β-arrestin recruitment assays quantify biased agonism. For example, trans-(2,5-dichlorophenyl) derivatives show >50-fold selectivity for 5-HT2C in HEK293 cells .
Table 2: Receptor Binding Affinity
Substituent | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | Selectivity Ratio | Reference |
---|---|---|---|---|
2,5-Cl₂ | 8.2 ± 1.1 | 420 ± 35 | 51.2 | |
2-OMe, 5-F | 12.4 ± 2.3 | 380 ± 28 | 30.6 |
Q. How can contradictory NMR data (e.g., split signals vs. singlet) be resolved for cyclopropane derivatives?
Methodological Answer:
- Variable Temperature NMR : Heating samples to 40–60°C reduces signal splitting caused by slow ring puckering interconversion .
- COSY/NOESY : Correlates proton-proton couplings to confirm trans/cis configurations. For example, NOE interactions between cyclopropane CH₂ and aryl protons distinguish stereoisomers .
- X-ray Crystallography : Resolves ambiguous cases by providing definitive bond angles and torsion data .
Q. What strategies optimize yield in large-scale synthesis while minimizing diastereomer formation?
Methodological Answer:
- Catalyst Screening : Chiral ligands (e.g., Box ligands) with Cu(I) catalysts improve enantioselectivity (>90% ee) in cyclopropanation .
- Solvent Optimization : Polar aprotic solvents (e.g., DCE) favor trans-diastereomers, while toluene increases cis ratios .
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., ring-opening) by precise control of residence time and temperature .
Properties
Molecular Formula |
C10H11Cl2N |
---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
[2-(2,5-dichlorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11Cl2N/c11-7-1-2-10(12)9(4-7)8-3-6(8)5-13/h1-2,4,6,8H,3,5,13H2 |
InChI Key |
KGGRTPCLZVVAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=C(C=CC(=C2)Cl)Cl)CN |
Origin of Product |
United States |
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